molecular formula C10H10O4 B2473025 Methyl 3-(2-hydroxyphenyl)-3-oxopropanoate CAS No. 20349-86-4

Methyl 3-(2-hydroxyphenyl)-3-oxopropanoate

Cat. No.: B2473025
CAS No.: 20349-86-4
M. Wt: 194.186
InChI Key: BQDNYAUFPBTFRR-UHFFFAOYSA-N
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Description

“Methyl 3-(2-hydroxyphenyl)-3-oxopropanoate” is a laboratory chemical . It is also known as “Methyl 3-(2-hydroxyphenyl)propionate” and has a CAS number of 20349-89-7 . It is used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H12O3 . Its average mass is 180.201 Da and its monoisotopic mass is 180.078644 Da .

Scientific Research Applications

Synthesis of Heterocycles

Methyl 3-cyclopropyl-3-oxopropanoate, a related compound, has been used in the synthesis of various heterocycles. Reactions with different reagents have led to the formation of compounds like methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate and methyl 2-cyclopropyl-5-hydroxy-1-benzofuran-3-carboxylate. These heterocycles are significant in pharmaceutical and material science research (Pokhodylo, Matiichuk, & Obushak, 2010).

Chemical Transformations and Reactions

Methyl 3-(2-hydroxyphenyl)-3-oxopropanoate has been involved in various chemical transformations. For instance, its reaction with sodium hydride and methyl formate results in different tautomeric forms, demonstrating its reactivity and utility in organic synthesis (Jones, Taylor, & Bowyer, 1974).

Application in Asymmetric Synthesis

The compound has been used in asymmetric synthesis as well. For example, its hydrogenation over tartaric acid modified Raney nickel catalyst resulted in methyl 3-cyclopropyl-3-hydroxypropanoate with high optical purity. Such applications are crucial in creating enantiomerically pure substances used in various pharmaceuticals (Nakagawa, Sugimura, & Tai, 1997).

Use in Synthesis of New Compounds

This compound is a key ingredient in synthesizing novel compounds. For instance, its derivatives have been isolated from natural sources like the leaves of Eucommia ulmoides Oliv., and these new compounds have been studied for their anti-inflammatory activities (Ren et al., 2021).

Safety and Hazards

“Methyl 3-(2-hydroxyphenyl)-3-oxopropanoate” is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, and to use personal protective equipment .

Properties

IUPAC Name

methyl 3-(2-hydroxyphenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11/h2-5,11H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDNYAUFPBTFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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